
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPP is a synthetic compound that belongs to the class of amides and has a molecular formula of C18H27NO2.
Mecanismo De Acción
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts as a selective antagonist of the α3 subunit of the GABAA receptor. The GABAA receptor is a type of receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA). By blocking the α3 subunit of the GABAA receptor, this compound can modulate the activity of neurotransmitters in the brain, leading to a reduction in symptoms of various medical conditions.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound can increase the release of dopamine and norepinephrine in the brain, leading to an improvement in mood. This compound can also reduce the release of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain. Additionally, this compound can modulate the activity of the immune system, leading to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the α3 subunit of the GABAA receptor. This allows researchers to study the specific effects of blocking this subunit on various medical conditions. However, one of the limitations of using this compound is its relatively low potency compared to other compounds that target the GABAA receptor. This can make it challenging to achieve the desired effects at lower concentrations.
Direcciones Futuras
There are several future directions for the study of 2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One of the significant areas of research is the development of more potent analogs of this compound that can target the α3 subunit of the GABAA receptor more effectively. Additionally, studies are needed to determine the long-term effects of this compound on the brain and the immune system. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound in the treatment of various medical conditions.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound can be synthesized through several methods and has been extensively studied for its potential application in the treatment of neuropathic pain, depression, and anxiety disorders. This compound acts as a selective antagonist of the α3 subunit of the GABAA receptor and has several biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound.
Métodos De Síntesis
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide can be synthesized through several methods. One of the most commonly used methods is the reaction between 4-methylphenol and N-methylpiperidine in the presence of a catalyst, followed by the addition of propanoyl chloride. Another method involves the reaction between 4-methylphenol and N-methylpiperidine in the presence of a base, followed by the addition of propanoyl chloride. Both methods result in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(4-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential application in the treatment of various medical conditions. One of the significant applications of this compound is in the treatment of neuropathic pain. Studies have shown that this compound can effectively reduce neuropathic pain in animal models. This compound has also been studied for its potential application in the treatment of depression and anxiety disorders. Studies have demonstrated that this compound can modulate the activity of neurotransmitters in the brain, leading to a reduction in symptoms of depression and anxiety.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-12-4-6-15(7-5-12)20-13(2)16(19)17-14-8-10-18(3)11-9-14/h4-7,13-14H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXCTXMYYBFHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1H-indol-1-yl)ethanamine](/img/structure/B5012087.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-di-2-pyridinyl-6-quinoxalinecarboxamide](/img/structure/B5012092.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5012096.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5012114.png)
![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B5012116.png)
![methyl N-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-valinate](/img/structure/B5012124.png)
![4-(4-nitrophenyl)-2-[(3-phenyl-2-propen-1-yl)thio]-1,3-thiazole](/img/structure/B5012134.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012142.png)


![1,4-phenylene bis[2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B5012174.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)acrylamide](/img/structure/B5012175.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-(3,4-dimethylphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5012190.png)